Ethambutol Hydrochloride Ethambutol Hydrochloride Ethambutol hydrochloride is an antibacterial prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of active tuberculosis (TB). (Active TB is also called TB disease.)
TB can be an opportunistic infection (OI) of HIV.
Ethambutol Hydrochloride is the hydrochloride salt form of ethambutol, an ethylenediamine derivative with antibacterial activity, specifically effective against mycobacteria. Although the exact mechanism of action of ethambutol hydrochloride is unknown, ethambutol hydrochloride inhibits the transfer of mycolic acids into the cell wall of bacteria, which impedes bacterial cell growth. This agent may also interfere with RNA synthesis or inhibit other cell metabolism, thereby preventing cell multiplication and causing cell death.
ETHAMBUTOL HYDROCHLORIDE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1967 and is indicated for tuberculosis and pulmonary tuberculosis and has 2 investigational indications.
See also: Ethambutol (has active moiety).
Brand Name: Vulcanchem
CAS No.: 22196-75-4
VCID: VC13331885
InChI: InChI=1S/C10H24N2O2.2ClH/c1-3-9(7-13)11-5-6-12-10(4-2)8-14;;/h9-14H,3-8H2,1-2H3;2*1H/t9-,10-;;/m0../s1
SMILES: Array
Molecular Formula: C10H26Cl2N2O2
Molecular Weight: 277.23 g/mol

Ethambutol Hydrochloride

CAS No.: 22196-75-4

Cat. No.: VC13331885

Molecular Formula: C10H26Cl2N2O2

Molecular Weight: 277.23 g/mol

* For research use only. Not for human or veterinary use.

Ethambutol Hydrochloride - 22196-75-4

Specification

CAS No. 22196-75-4
Molecular Formula C10H26Cl2N2O2
Molecular Weight 277.23 g/mol
IUPAC Name (2S)-2-[2-[[(2S)-1-hydroxybutan-2-yl]amino]ethylamino]butan-1-ol;dihydrochloride
Standard InChI InChI=1S/C10H24N2O2.2ClH/c1-3-9(7-13)11-5-6-12-10(4-2)8-14;;/h9-14H,3-8H2,1-2H3;2*1H/t9-,10-;;/m0../s1
Standard InChI Key AUAHHJJRFHRVPV-BZDVOYDHSA-N
Isomeric SMILES CC[C@@H](CO)NCCN[C@@H](CC)CO.Cl.Cl
Canonical SMILES CCC(CO)NCCNC(CC)CO.Cl.Cl

Introduction

Chemical Identity and Structural Properties

Ethambutol dihydrochloride (CAS 1070-11-7) is derived from the chiral parent compound (+)-(S,S)-ethambutol through protonation of its two amine groups. The dihydrochloride salt enhances aqueous solubility, critical for oral bioavailability. Key physicochemical properties include:

PropertyValueSource Reference
Molecular weight277.23 g/mol
Melting point198.5–200.3°C (lit. 201.8–202.6°C)
Optical rotation (α\alpha)+7.6° (c = 2 in water)
SolubilityWater: 230 mg/mL; DMSO: 180 mg/mL
Partition coefficient (logP)0.45

The stereochemistry of the active (S,S)-enantiomer is essential for binding to the mycobacterial arabinosyl transferase enzyme, with the dihydrochloride form stabilizing the compound in physiological conditions .

Synthesis and Industrial Manufacturing

Modern synthesis routes optimize yield and enantiomeric purity. A patented method (CN108218724B) involves:

  • Condensation: Reacting S-(+)-2-amino-1-butanol with 1,2-dichloroethane at 100–140°C for 2–5 hours, achieving a 9.36:1 molar ratio to minimize byproducts .

  • Neutralization: Distilling unreacted aminobutanol under reduced pressure (150°C, −0.09 MPa) before adding ethanol and HCl to pH 3–3.5 .

  • Crystallization: Cooling to 8–10°C yields 71–81% pure ethambutol dihydrochloride with ≤0.01% ignition residue .

Critical parameters include maintaining water content <3 wt% during condensation and using ethanol/n-butanol mixtures to control crystal size (20–110 mesh) . This method avoids corrosive NaOH neutralization, addressing historical equipment degradation issues .

Pharmacokinetic and Pharmacodynamic Profile

Absorption and Distribution

  • Bioavailability: >80% oral absorption, with peak plasma concentrations (CmaxC_{\text{max}}) of 4–6 μg/mL at 2–4 hours post-dose .

  • Protein binding: 20–30%, primarily to albumin, with a volume of distribution (VdV_d) of 1.6 L/kg .

Metabolism and Excretion

  • Hepatic metabolism: Undergoes oxidation to inactive dialdehyde metabolites via CYP3A4 .

  • Elimination: Renal excretion (80% unchanged drug; 20% metabolites) with t1/2t_{1/2} = 3–4 hours in adults .

Dose adjustment is mandatory in renal impairment (CrCl <30 mL/min), requiring a 50% dose reduction to prevent accumulation .

Mechanism of Action and Resistance

Ethambutol dihydrochloride inhibits arabinosyl transferases (EmbA, EmbB, EmbC) responsible for polymerizing arabinose into the mycobacterial cell wall’s arabinogalactan layer . This action disrupts cell wall integrity, enhancing permeability to other antitubercular drugs. Resistance arises primarily through mutations in the embB gene (codon 306 in 60–70% of resistant strains), reducing drug-target affinity .

Clinical Applications and Therapeutic Regimens

Tuberculosis (TB)

  • First-line therapy: Combined with rifampicin, isoniazid, and pyrazinamide in the 2HRZE/4HR regimen (WHO guidelines) .

  • Dosage: 15–25 mg/kg/day, adjusted to 15 mg/kg for weights >55 kg to mitigate optic neuropathy risk .

Nontuberculous Mycobacteria

  • Mycobacterium avium complex (MAC): 15 mg/kg/day with macrolides (e.g., azithromycin), showing 68% sputum culture conversion at 6 months .

Adverse Effects and Toxicity Management

Adverse EffectIncidenceManagement Strategy
Optic neuritis1–5%Monthly visual acuity testing; discontinuation if acuity <20/40
Hyperuricemia10–15%Monitor serum uric acid; allopurinol if symptomatic
Peripheral neuropathy<1%Pyridoxine 50 mg/day prophylaxis

Optic toxicity is dose- and duration-dependent, with recovery in 85% of cases upon drug cessation .

Analytical Characterization Methods

  • HPLC-UV: C18 column, mobile phase 10 mM KH2_2PO4_4 (pH 3.0)/acetonitrile (85:15), detection at 270 nm (LOQ = 0.1 μg/mL) .

  • Chiral CE: 50 mM Tris-phosphate buffer (pH 2.5), resolving (S,S)- and (R,R)-enantiomers with 99.8% purity .

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